molecular formula C21H20O5S B2796317 4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate CAS No. 326885-12-5

4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate

Cat. No. B2796317
CAS RN: 326885-12-5
M. Wt: 384.45
InChI Key: WVOVWPNLZHCKAO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzyloxy, phenyl, methoxy, and methylbenzenesulfonate groups. These functional groups would likely confer specific physical and chemical properties to the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present .

Scientific Research Applications

Synthesis of Novel Compounds

Research has explored the synthesis of novel quinazolinone derivatives with antimicrobial activity. These derivatives were synthesized by reacting with primary aromatic amines, heterocyclic amines, and diamines under different conditions, highlighting the compound's versatility in the formation of potentially bioactive molecules (Habib, Hassan, & El‐Mekabaty, 2013).

Antioxidant and Corrosion Inhibitors

Another study focused on synthesizing quinazolones as antioxidant additives for lubricating oils, demonstrating the compound's effectiveness in enhancing the antioxidant properties of Egyptian lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014). Moreover, synthesized ionic liquids derived from 4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate have shown promising results as unharmful inhibitors for aluminum corrosion, indicating potential applications in corrosion protection technologies (Nesane, Mnyakeni-Moleele, & Murulana, 2020).

Advanced Material Research

The compound has been implicated in the study of pyrolysis mechanisms, where methoxy substituted α-O-4 dimeric phenolic compounds, closely related to the queried compound, were pyrolyzed to provide insights into lignin pyrolysis. This study elucidated the complex reaction pathways and product formation during pyrolysis, offering valuable information for advancing biofuel production technologies (Kim, Bai, & Brown, 2014).

Photoacid Generators

Research into the development of photoacid generators has also utilized derivatives of 4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate. These compounds were studied for their potential in polymer resists, where upon irradiation, they release acid, demonstrating applications in photolithography processes (Plater, Harrison, & Killah, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without more information, it’s difficult to speculate on this.

Safety and Hazards

As with any chemical compound, handling “4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate” would require appropriate safety precautions. Without specific safety data, it’s recommended to handle it with the assumption that it could be harmful .

properties

IUPAC Name

(4-phenylmethoxyphenyl) 2-methoxy-5-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5S/c1-16-8-13-20(24-2)21(14-16)27(22,23)26-19-11-9-18(10-12-19)25-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOVWPNLZHCKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate

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